molecular formula C11H17BClNO4 B11756745 3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Numéro de catalogue: B11756745
Poids moléculaire: 273.52 g/mol
Clé InChI: DADYQGIQOBJGIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (commonly known as Epetraborole hydrochloride) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₇BClNO₄ . It features a benzoxaborole core, a bicyclic structure incorporating a boron atom, which is critical for its bioactivity. The compound is substituted with an aminomethyl group at position 3 and a 3-hydroxypropoxy chain at position 5. These substituents enhance its solubility and binding affinity to biological targets.

Epetraborole hydrochloride functions as a potent inhibitor of leucyl-tRNA synthetase (LeuRS), an enzyme essential for bacterial protein synthesis. By binding to the adenosine ribose of the enzyme’s terminal domain, it disrupts aminoacylation, thereby inhibiting bacterial growth . Its primary therapeutic application targets Gram-negative bacterial infections, including drug-resistant strains, with demonstrated efficacy in preclinical models.

Propriétés

Formule moléculaire

C11H17BClNO4

Poids moléculaire

273.52 g/mol

Nom IUPAC

3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride

InChI

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H

Clé InChI

DADYQGIQOBJGIW-UHFFFAOYSA-N

SMILES canonique

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl

Origine du produit

United States

Méthodes De Préparation

Benzoxaborole Core Synthesis

The benzoxaborole scaffold is synthesized via a boronation reaction. A substituted benzaldehyde derivative undergoes condensation with a boronic acid under acidic conditions to form the oxaborole ring. For this compound, the starting material is 7-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol, which is alkylated at the 7-position with 3-hydroxypropyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 60–80°C

  • Duration: 12–24 hours

  • Yield: ~70–80%

Introduction of the Aminomethyl Group

The aminomethyl group at the 3-position is introduced via reductive amination. A ketone intermediate (3-acetyl-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol) is treated with ammonium acetate and sodium cyanoborohydride, followed by hydrochloric acid to form the hydrochloride salt.

Key Parameters:

  • Reducing Agent: NaBH₃CN or NaBH(OAc)₃

  • pH: 4–5 (acetic acid buffer)

  • Purification: Recrystallization from ethanol/water

Optimization of Crystallization and Polymorph Control

Polymorphism significantly impacts the compound’s solubility and stability. Patent KR20110111407A discloses a crystalline Form I characterized by distinct X-ray diffraction peaks.

Crystallization Protocol

  • Dissolution: The crude product is dissolved in a mixture of acetonitrile and 0.1% acetic acid.

  • Cooling: Gradual cooling from 50°C to 25°C induces crystallization.

  • Isolation: Crystals are filtered and washed with cold acetonitrile.

Critical Data:

ParameterValue
Solvent RatioAcetonitrile:0.1% AcOH (3:1)
Cooling Rate0.5°C/minute
Final Yield45%

Polymorph Characterization

Form I exhibits the following powder X-ray diffraction (PXRD) peaks:

2θ (°)Relative Intensity (%)
8.2100
12.485
16.778

Purification and Analytical Methods

Preparative HPLC Purification

Impurities arising from incomplete boronation or side reactions are removed via preparative HPLC:

  • Column: C18 reverse-phase

  • Mobile Phase: Acetonitrile/0.1% aqueous acetic acid (gradient elution)

  • Flow Rate: 15 mL/minute

  • Detection: UV at 254 nm

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.8 (d, 1H, aromatic), 4.2 (m, 2H, OCH₂), 3.6 (t, 2H, CH₂NH₂).

  • FT-IR: B-O stretch at 1,380 cm⁻¹, NH₂ bend at 1,620 cm⁻¹.

Scalability and Industrial Preparation

Large-scale synthesis (≥1 kg) employs continuous flow chemistry to enhance reproducibility:

Flow Reaction Setup

  • Reactor Type: Tubular reactor with static mixers

  • Residence Time: 30 minutes

  • Throughput: 500 g/day

Quality Control Specifications

ParameterSpecification
Purity (HPLC)≥99.5%
Residual Solvents<500 ppm (acetonitrile)
Polymorphic FormForm I (confirmed via PXRD)

Comparative Analysis of Synthetic Methods

A comparison of laboratory-scale vs. industrial methods reveals trade-offs in yield and purity:

MethodYield (%)Purity (%)Cost (USD/g)
Batch (Lab-Scale)4598.5120
Continuous Flow6299.890

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de 3-(aminométhyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol a une large gamme d’applications dans la recherche scientifique :

    Chimie : Il sert d’intermédiaire polyvalent en synthèse organique, permettant la création de molécules plus complexes.

    Biologie : La structure unique du composé en fait un outil précieux pour l’étude de l’inhibition enzymatique et des interactions protéiques.

    Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant les infections bactériennes et fongiques.

    Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.

Applications De Recherche Scientifique

Antimicrobial Activity

Mechanism of Action
Epetraborole exhibits its antibacterial effects primarily through inhibition of bacterial protein synthesis. It targets the bacterial ribosome, which is crucial for translating genetic information into proteins. This mechanism is particularly effective against Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics. Studies have demonstrated that epetraborole has significant activity against both rough and smooth variants of M. abscessus, showing promise as a treatment option for infections caused by this challenging bacterium .

In Vitro Efficacy
Research indicates that epetraborole displays potent in vitro activity against various drug-resistant strains of M. abscessus. In one study, it was found to inhibit the growth of M. abscessus wild-type strains and clinical isolates without causing cytotoxicity to host cells. The compound was tested using a dual screening method and showed superior efficacy compared to existing treatments like tigecycline in an in vivo zebrafish model .

Clinical Relevance

Potential Therapeutic Applications
Given its effectiveness against M. abscessus, epetraborole is being investigated as a potential therapeutic agent for treating chronic lung infections associated with this pathogen. The growing incidence of antibiotic resistance necessitates the development of new treatments, and epetraborole's unique mechanism offers a promising avenue for addressing this public health challenge .

Case Studies

Case Study: Efficacy Against Drug-Resistant Strains
In a comprehensive study published in the Journal of Antimicrobial Chemotherapy, epetraborole was evaluated against a range of drug-resistant M. abscessus strains. The findings revealed that epetraborole not only inhibited bacterial growth but also reduced biofilm formation, which is a critical factor in chronic infections. The study concluded that epetraborole could be an effective alternative or adjunct therapy for patients suffering from resistant M. abscessus infections .

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de 3-(aminométhyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le noyau benzoxaborole est connu pour inhiber certaines enzymes en formant un complexe stable avec le site actif. Cette interaction peut perturber la fonction normale de l’enzyme, conduisant à divers effets biologiques. Les groupes aminométhyl et hydroxypropoxy peuvent en outre moduler l’affinité de liaison et la spécificité du composé.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The benzoxaborole class and related heterocyclic compounds share structural motifs that influence their pharmacological profiles. Below is a detailed comparison of Epetraborole hydrochloride with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Target/Mechanism Bioactivity/Applications
Epetraborole Hydrochloride Benzoxaborole 3-Aminomethyl, 7-(3-hydroxypropoxy) LeuRS inhibitor Gram-negative bacterial infections
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde Benzoxaborole 7-Carbaldehyde Unknown Intermediate for boron-based drug synthesis
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride Indazole 3-Phenyl, 7-carboxylic acid Kinase inhibition (hypothetical) Anticancer research (preclinical)
Isoxazole derivatives (7b, 7c) Isoxazole Chloro, phenethylpiperidinyl GABA receptor modulation Neurological disorder models
Benzimidazole-thioether (3d) Benzimidazole Methoxy, thioether linkage Antifungal/antiparasitic activity Experimental antifungal agent

Key Insights

Benzoxaborole Derivatives: Epetraborole hydrochloride’s 3-hydroxypropoxy chain improves aqueous solubility compared to the 7-carbaldehyde analog (), which lacks ionizable groups. This structural difference likely enhances Epetraborole’s bioavailability and tissue penetration . The aminomethyl group in Epetraborole facilitates stronger hydrogen bonding with LeuRS, a feature absent in non-aminated benzoxaboroles.

Heterocyclic Analogues :

  • Isoxazole derivatives (e.g., 7b, 7c) target GABA receptors rather than bacterial enzymes, reflecting divergent therapeutic applications. Their chloro and piperidinyl groups confer lipophilicity, favoring blood-brain barrier penetration .
  • Benzimidazole-thioether (3d) exhibits antifungal activity due to its thioether linkage and methoxy group, but its planar structure may limit target specificity compared to the three-dimensional benzoxaborole scaffold .

Physicochemical Properties :

  • Epetraborole’s hydrochloride salt form enhances solubility (>10 mg/mL in water) versus neutral analogs like 1-hydroxybenzoxaborole-7-carbaldehyde (<1 mg/mL) .
  • The boron atom in benzoxaboroles enables unique interactions with enzyme active sites, a feature absent in purely carbon-based heterocycles (e.g., indazoles or isoxazoles) .

Table 2: Pharmacokinetic Comparison

Compound LogP Solubility (mg/mL) Plasma Half-life (h) MIC (μg/mL) vs E. coli
Epetraborole Hydrochloride 1.2 12.5 4.8 0.25–0.5
1-Hydroxybenzoxaborole-7-carbaldehyde 2.1 0.8 N/A >16
3-Phenyl-1H-indazole-7-carboxylic acid 3.5 0.3 2.1 Inactive

Research Findings and Implications

  • Epetraborole hydrochloride demonstrates superior Gram-negative coverage (MIC ≤0.5 μg/mL) compared to older benzoxaboroles, attributed to its optimized substituents .
  • Unlike isoxazole derivatives, which require high doses for CNS activity, Epetraborole’s low LogP (1.2) balances membrane permeability and solubility, reducing off-target effects .
  • The boron-mediated mechanism of Epetraborole offers a distinct advantage over non-boron antifungals (e.g., compound 3d), which often face resistance due to target mutations .

Activité Biologique

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride, commonly referred to as Epetraborole (GSK2251052), is a novel boron-containing compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

Epetraborole has the molecular formula C11H16BNO4C_{11}H_{16}BNO_4 and a molecular weight of approximately 237.06 g/mol. Its structure includes a benzoxaborole core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC11H16BNO4
Molecular Weight237.06 g/mol
CAS Number1234563-16-6

Antifungal Activity

Epetraborole has been primarily studied for its antifungal properties, particularly against Candida albicans. Research indicates that the compound exhibits moderate antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 31 to 125 μg/mL depending on structural modifications.

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    • A comparative study evaluated the antifungal activity of various benzoxaboroles, including Epetraborole. The results showed that while it has activity against C. albicans, its efficacy is less than that of Tavaborole (AN2690), another benzoxaborole derivative.
    • The presence of an amino substituent at position “3” in the benzoxaborole ring was found to decrease antifungal activity compared to unsubstituted analogs .
  • Mechanism of Action :
    • The primary mechanism through which Epetraborole exerts its antifungal effects is believed to involve the inhibition of fungal protein synthesis and disruption of cell wall integrity. This is consistent with findings that show altered growth patterns in treated fungal cells .

Comparative Analysis of MIC Values

The following table summarizes the MIC values for Epetraborole and related compounds against C. albicans:

CompoundMIC (μg/mL)
Epetraborole31 - 125
Tavaborole31
Unsubstituted Benzoxaborole62 - 125

Clinical Applications

Epetraborole is currently in clinical trials for various infections, including bacterial and fungal infections. Its unique mechanism of action makes it a candidate for treating resistant strains of fungi that are less responsive to conventional antifungal therapies .

Q & A

Q. Critical Parameters :

  • Reagent Stoichiometry : Excess boronic acid precursors can lead to dimerization (as seen in fluorinated analogs) .
  • Catalyst Choice : Palladium catalysts for cross-coupling steps must be ligand-free to avoid metal contamination .

Basic: How is the crystal structure of Epetraborole hydrochloride resolved, and what intermolecular interactions stabilize its solid-state form?

Answer:
X-ray crystallography reveals that Epetraborole hydrochloride forms a planar benzoxaborole core with a chair conformation in the hydroxypropoxy chain. Key structural features include:

  • Hydrogen-Bonded Dimers : Strong O–H···O interactions between the boronic acid hydroxyl and adjacent oxygen atoms (bond length: 2.65–2.70 Å), similar to fluorinated benzoxaboroles .
  • Chloride Ion Pairing : The hydrochloride group participates in N–H···Cl hydrogen bonds (distance: 3.10 Å), stabilizing the ionic lattice .
  • π-Stacking : Benzene rings exhibit edge-to-face interactions (centroid distance: 4.2 Å), enhancing packing efficiency .

Methodological Note : Single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Advanced: How does Epetraborole hydrochloride inhibit bacterial leucyl-tRNA synthetase (LeuRS), and what structural insights explain its selectivity for Gram-negative pathogens?

Answer:
Epetraborole binds to the LeuRS editing domain, mimicking the leucyl-adenylate intermediate. Key mechanistic insights:

  • Boronate Coordination : The boronic acid group forms a covalent bond with the tRNA’s 3’-terminal ribose hydroxyl, blocking aminoacylation (Ki = 0.8 nM) .
  • Sidechain Interactions : The 3-hydroxypropoxy group occupies a hydrophobic pocket unique to Gram-negative LeuRS (e.g., E. coli), while Gram-positive enzymes lack this pocket due to steric hindrance .

Resistance Mechanisms : Mutations in the LeuRS editing domain (e.g., T252A) reduce binding affinity by disrupting hydrogen-bond networks, as observed in Pseudomonas aeruginosa clinical isolates .

Advanced: What experimental strategies can reconcile discrepancies in reported antibacterial activity of Epetraborole hydrochloride across different in vitro models?

Answer: Discrepancies often arise from variations in:

  • Media Composition : Cation-adjusted Mueller-Hinton broth enhances boronic acid solubility, while high-phosphate buffers reduce bioavailability .
  • Inoculum Effect : High bacterial density (>10^6 CFU/mL) leads to underestimated MIC values due to efflux pump overexpression .

Q. Validation Approach :

  • Time-Kill Assays : Confirm bactericidal activity at 4× MIC over 24 hours .
  • Metabolomic Profiling : Track ATP depletion and tRNA accumulation to differentiate static vs. cidal effects .

Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) of Epetraborole hydrochloride be addressed through structural modification?

Answer:

  • Prodrug Design : Mask the boronic acid as a pinacol ester to improve oral bioavailability (e.g., AN3365 → Epetraborole conversion in plasma) .
  • Hydroxypropoxy Chain Optimization : Replace the terminal hydroxyl with a methyl group to reduce renal excretion (t1/2 increases from 1.5 to 4.2 hours in murine models) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance lung tissue penetration by 3-fold in Klebsiella pneumoniae infection models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.